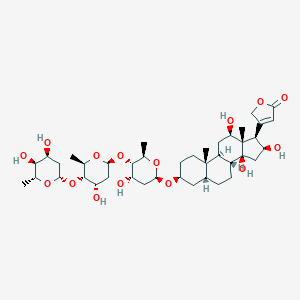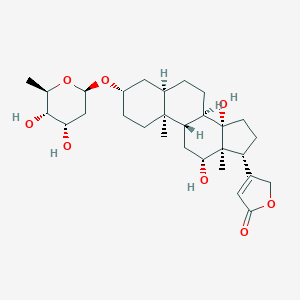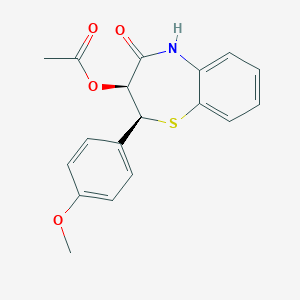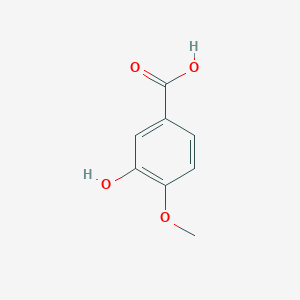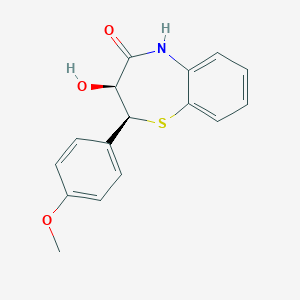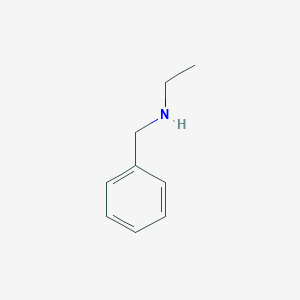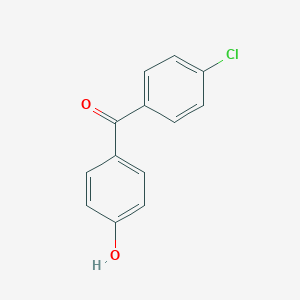
Éther de méthyltrityle
Vue d'ensemble
Description
“Methyl trityl ether” is a chemical compound with the formula C20H18O . It is also known by other names such as “Benzene, 1,1’,1’'-(methoxymethylidyne)tris-”, “Ether, methyl trityl”, “Triphenylmethyl methyl ether”, “Trityl methyl ether”, “Methyl triphenylmethyl ether”, and "Triphenylmethanol, methyl ether" .
Synthesis Analysis
The synthesis of Methyl trityl ether involves the reaction of triphenylmethanol with sulfuric acid and methanol . The alcohol group in triphenylmethanol is protonated by the sulfuric acid, making it a better leaving group. Methanol then acts as a nucleophile, attacking the carbocation and forming the ether .
Molecular Structure Analysis
The molecular structure of Methyl trityl ether consists of a central carbon atom bonded to three phenyl groups and one methoxy group . The IUPAC Standard InChI for Methyl trityl ether is InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 .
Applications De Recherche Scientifique
Synthèse de polyamines chirales
L'éther de méthyltrityle, en tant que groupe trityle, est utilisé dans la synthèse de polyamines chirales. Ce processus permet de générer des polyamines avec différentes fonctionnalités de chaîne latérale, qui sont essentielles pour créer des molécules organiques complexes avec une chiralité spécifique .
Protection des synthons dans les méthodologies organiques
En synthèse organique, l'éther de méthyltrityle sert de groupe protecteur pour les synthons. Il facilite le clivage superficiel des éthers trityliques, qui peut se produire facilement et avec un bon rendement en réagissant avec certains réactifs .
Processus d'adsorption
Le composé est impliqué dans des processus d'adsorption où il est adsorbé sur des matériaux tels que le charbon actif granulaire (CAG) et le ZSM-5. Ce processus est particulièrement rapide en début de période, puis atteint un plateau avec l'augmentation du temps de contact .
Développement d'approches synthétiques
L'éther de méthyltrityle joue un rôle dans le développement d'approches synthétiques pour les radicaux tris(tétrathiaaryl)méthyle. Ces radicaux ont des propriétés uniques et des applications prometteuses qui font l'objet de recherches actives .
Réactifs de marquage de spin
Les radicaux trityles dérivés de composés comme l'éther de méthyltrityle sont utilisés comme réactifs de marquage de spin dans les études de résonance paramagnétique électronique (RPE). Cette application est cruciale pour le marquage de spin dirigé vers un site spécifique et contribue à l'avancement des méthodes modernes en RPE .
Études de résonance paramagnétique électronique (RPE)
Dans les études de RPE, les radicaux trityles liés à l'éther de méthyltrityle sont précieux pour la RPE dipolaire pulsée, qui a connu un développement significatif et une expansion dans de nouveaux domaines de recherche .
Mécanisme D'action
Target of Action
Methyl trityl ether primarily targets functional groups in organic compounds . It is often used as a protecting group in organic synthesis . The compound’s primary role is to decrease the reactivity of these functional groups, thereby preventing unwanted side reactions during synthesis .
Mode of Action
Methyl trityl ether acts by attaching itself to the functional group in the molecule, thereby protecting it from reacting under synthetic conditions . This protection is particularly important when the molecule is subjected to one or more subsequent steps in the synthesis process .
Biochemical Pathways
The use of Methyl trityl ether affects the biochemical pathways involved in organic synthesis. By acting as a protecting group, it alters the course of the reaction, enabling the successful synthesis of the desired compound . The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .
Result of Action
The primary result of Methyl trityl ether’s action is the successful synthesis of the desired compound with minimal side reactions . By protecting reactive functional groups, it allows for more precise control over the reaction, leading to higher yields and fewer byproducts .
Action Environment
The action of Methyl trityl ether can be influenced by various environmental factors. For instance, the presence of an acid catalyst can facilitate the addition of an alcohol to the double bond of such an ether . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Propriétés
IUPAC Name |
[methoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMNIXXVOOMKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208278 | |
| Record name | Methyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-31-6 | |
| Record name | Methyl trityl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl trityl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriphenylmethylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRITYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUO13CXB2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


